molecular formula C14H17N3O4 B3070634 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid CAS No. 1004944-58-4

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

Cat. No.: B3070634
CAS No.: 1004944-58-4
M. Wt: 291.3 g/mol
InChI Key: HYMOTMBSXZCHEU-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid (CAS 1004944-58-4) is a high-value, bifunctional organic building block of significant interest in advanced materials science. This compound features a rigid adamantane backbone orthogonally substituted with a carboxylic acid group and a 4-nitro-pyrazole ring, creating a unique angle-shaped geometry . This specific structure makes it an ideal ligand for constructing complex coordination polymers and metal-organic frameworks (MOFs) . The carboxylic acid and pyrazole moieties act as distinct coordination sites, capable of binding to metal ions like copper and nickel to form multi-dimensional network structures with potential applications in catalysis and gas storage . Researchers value this ligand for its ability to create a 'mixed' coordination environment around a metal center within a single molecule, simplifying the synthesis of sophisticated frameworks compared to a multi-ligand approach . The nitro group on the pyrazole ring further serves as a handle for further chemical modification, allowing for fine-tuning of electronic properties and ligand reactivity. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12(19)13-2-9-1-10(3-13)5-14(4-9,8-13)16-7-11(6-15-16)17(20)21/h6-7,9-10H,1-5,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMOTMBSXZCHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that retain the adamantane moiety.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azole Substituents

Adamantane-1-carboxylic acid derivatives with nitrogen-containing heterocycles (e.g., triazoles, tetrazoles) are well-documented. Key examples include:

Triazole Derivatives
  • 3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Molecular formula: C₁₂H₁₅N₅O₄ (MW: 305.28 g/mol) Features a nitro group at the 3-position of the triazole ring, differing from the pyrazole substitution in the target compound.
Tetrazole Derivatives
  • 3-(Tetrazol-1-yl)adamantane-1-carboxylic acid Molecular formula: C₁₂H₁₆N₄O₂ Synthesized in 81% yield, this derivative lacks the nitro group but demonstrates high synthetic efficiency. Tetrazoles are known for their metabolic stability, which may be advantageous in medicinal chemistry .

Substituent Effects: Pyrazole vs. Phenyl Groups

  • 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid
    • Molecular formula: C₁₈H₂₂O₃ (MW: 286.16 g/mol)
    • Replacing the nitro-pyrazole with a methoxyphenyl group introduces distinct steric and electronic profiles. Predicted collision cross-section (CCS) data for this compound (e.g., [M+H]⁺ CCS: 167.9 Ų) suggests utility in mass spectrometry-based analyses .

Functional and Application Differences

  • Coordination Chemistry : Triazole and tetrazole derivatives form stable copper complexes under solvent-thermal conditions, suggesting utility in materials science or catalysis .
  • Analytical Applications : Methoxyphenyl analogues with CCS data (e.g., 167.9 Ų for [M+H]⁺) are valuable for developing predictive models in metabolomics .

Biological Activity

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid, with the CAS number 1004944-58-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and data.

PropertyValue
Molecular FormulaC14H17N3O4
Molecular Weight291.3 g/mol
IUPAC Name3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid
CAS Number1004944-58-4

The biological activity of this compound can be attributed to its interactions with various molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with biological molecules. These interactions may modulate the activity of enzymes and receptors, leading to observed biological effects.

Antibacterial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The compound's structure allows it to penetrate bacterial membranes and disrupt vital processes.

Case Study: A series of synthesized pyrazole derivatives demonstrated promising activity against various bacterial strains, with some compounds showing efficacy comparable to standard antibiotics .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Data Table: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A617610
Compound B859310

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that it can induce apoptosis in cancer cells through various pathways. The presence of the adamantane moiety enhances its interaction with cellular targets involved in cancer progression.

Case Study: A recent study explored the anticancer effects of related pyrazole compounds on human cancer cell lines (e.g., H460, A549). These compounds showed significant cytotoxicity and induced cell death through apoptosis .

Q & A

Q. What derivatization strategies enhance biological activity or selectivity?

  • Methodology :
  • Amide Formation : React with primary amines (e.g., benzylamine) using EDC/HOBt coupling to improve cell permeability .
  • Nitro Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields amino-pyrazole analogs for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 2
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

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